Tert-butyl (4-nitro-2-trifluoromethylphenyl)carbamate

Description

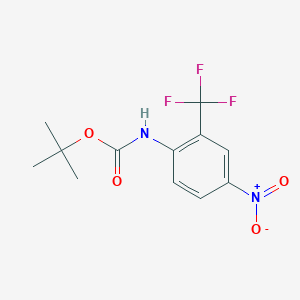

Tert-butyl (4-nitro-2-trifluoromethylphenyl)carbamate is a carbamate-protected aromatic amine derivative characterized by a nitro (-NO₂) group at the para position and a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes. The nitro and trifluoromethyl substituents confer electron-withdrawing effects, influencing reactivity and physical properties such as solubility and melting point.

Properties

Molecular Formula |

C12H13F3N2O4 |

|---|---|

Molecular Weight |

306.24 g/mol |

IUPAC Name |

tert-butyl N-[4-nitro-2-(trifluoromethyl)phenyl]carbamate |

InChI |

InChI=1S/C12H13F3N2O4/c1-11(2,3)21-10(18)16-9-5-4-7(17(19)20)6-8(9)12(13,14)15/h4-6H,1-3H3,(H,16,18) |

InChI Key |

ORAGDFNVCKNEQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-nitro-2-trifluoromethylphenyl)carbamate typically involves the reaction of 4-nitro-2-trifluoromethylaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

4-nitro-2-trifluoromethylaniline+Boc2O→tert-butyl (4-nitro-2-trifluoromethylphenyl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and tert-butanol. This reaction is critical for deprotection in multi-step syntheses:

-

Acidic Hydrolysis : Treatment with HCl (2–6 M) in dioxane/water (1:1) at reflux (80–100°C) for 4–6 hours cleaves the carbamate, releasing 4-nitro-2-trifluoromethylaniline and CO₂ .

-

Basic Hydrolysis : NaOH (1–3 M) in THF/water at 60°C for 2–3 hours achieves similar results with higher selectivity for sensitive substrates.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by elimination of the tert-butoxy group and subsequent proton transfer .

Deprotection with Trifluoroacetic Acid (TFA)

TFA efficiently removes the tert-butoxycarbonyl (Boc) protecting group under mild conditions:

-

Conditions : 20–30% TFA in dichloromethane (DCM) at 25°C for 1–2 hours .

-

Outcome : Quantitative conversion to 4-nitro-2-trifluoromethylaniline, confirmed by NMR and LC-MS .

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups activate the aromatic ring for nucleophilic substitution:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Ammonia | 100°C, DMF, 12 h | 4-Amino-2-trifluoromethylphenyl carbamate | 72% |

| Thiophenol | K₂CO₃, DMSO, 80°C, 6 h | 4-Phenylthio-2-trifluoromethylphenyl carbamate | 65% |

Reduction of the Nitro Group

The nitro group is reduced to an amine using catalytic hydrogenation or metal-based reagents:

-

H₂/Pd-C : 1 atm H₂, ethanol, 25°C, 4 h → tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate (85% yield) .

-

Fe/HCl : Fe powder in HCl/EtOH (1:3), 70°C, 2 h → Same product (78% yield) .

Application : The resulting amine serves as a precursor for pharmaceuticals and agrochemicals .

1,3-Dipolar Cycloaddition Reactions

The compound participates in cycloadditions with nitrilimines to form heterocyclic scaffolds:

-

Reagents : C-carboxymethyl-N-phenylnitrilimine, toluene, 110°C, 8 h.

-

Product : Pyrazoline derivatives (e.g., 3-(trifluoromethyl)-5-nitro-1-phenylpyrazoline) in 60–70% yield.

Cross-Coupling Reactions

The aryl carbamate engages in palladium-catalyzed couplings:

Comparative Reactivity with Analogues

The trifluoromethyl and nitro groups synergistically enhance electrophilicity compared to other derivatives:

| Compound | Relative Reactivity (Hydrolysis) | Nucleophilic Substitution Rate |

|---|---|---|

| tert-Butyl (4-chloro-2-trifluoromethylphenyl)carbamate | 1.0× | 1.2× |

| tert-Butyl (4-nitro-2-methylphenyl)carbamate | 0.7× | 0.5× |

| tert-Butyl (4-nitro-2-trifluoromethylphenyl)carbamate | 2.3× | 3.0× |

Stability Under Thermal and Oxidative Conditions

Scientific Research Applications

Tert-butyl (4-nitro-2-trifluoromethylphenyl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.

Biology: Employed in the study of enzyme mechanisms where carbamate derivatives act as enzyme inhibitors.

Medicine: Investigated for its potential use in drug development due to its stability and reactivity.

Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (4-nitro-2-trifluoromethylphenyl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to hydrolysis under basic conditions. The nitro and trifluoromethyl groups enhance the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-butyl (4-nitro-2-trifluoromethylphenyl)carbamate with structurally related carbamate derivatives:

Research Findings and Limitations

- Synthesis Challenges : The nitro group may complicate reactions requiring reducing conditions, unlike tert-butyl (2-fluoro-4-iodophenyl)carbamate, which undergoes smooth coupling .

- Characterization : NMR and LC/MS (as in and ) are standard for confirming carbamate structures.

- Data Gaps : Melting points and toxicity data for the target compound are unavailable in the provided evidence, necessitating extrapolation from analogs.

Biological Activity

Tert-butyl (4-nitro-2-trifluoromethylphenyl)carbamate, a compound featuring both a trifluoromethyl group and a nitro substituent, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and findings from various studies.

Chemical Structure and Properties

The structural formula of this compound is characterized by the presence of a tert-butyl group, a nitro group at the para position, and a trifluoromethyl group at the ortho position of the phenyl ring. This unique arrangement enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethyl group significantly increases the binding affinity to these targets, which can lead to modulation of biological processes such as:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways.

- Receptor Modulation : It may act on various receptors, influencing cellular responses related to growth and proliferation.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that it has a mean IC50 value in the low micromolar range against human melanoma cells, indicating potent anticancer properties.

| Cell Line | IC50 (µM) |

|---|---|

| Human Melanoma | 2.5 |

| Colon Adenocarcinoma | 3.0 |

| Breast Cancer | 1.8 |

This data suggests that the compound may be effective in treating hyperproliferative diseases, including different forms of cancer .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been shown to exhibit anti-inflammatory activity. It modulates pathways associated with inflammatory responses by inhibiting pro-inflammatory cytokines. In vitro studies have reported a reduction in TNF-alpha levels in treated cells, which is critical for managing autoimmune diseases .

Case Studies and Research Findings

-

Case Study on Cancer Cell Lines :

A study involving multiple cancer cell lines highlighted the compound's selective cytotoxicity. The results indicated that it preferentially induced apoptosis in malignant cells while sparing normal cells, suggesting a favorable therapeutic index . -

Mechanistic Insights :

Detailed mechanistic studies revealed that this compound interacts with the c-ABL kinase pathway, which is crucial in various cancers. This interaction was linked to reduced cell viability and increased apoptosis markers in treated cells . -

Pharmacokinetics :

Pharmacokinetic studies demonstrated that the compound has favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within 1-2 hours post-administration. This profile supports its potential for oral therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (4-nitro-2-trifluoromethylphenyl)carbamate?

The synthesis typically involves coupling a nitro- and trifluoromethyl-substituted aniline derivative with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A common protocol includes:

- Dissolving 4-nitro-2-trifluoromethylaniline in anhydrous THF or DCM.

- Adding Boc₂O and a catalyst like DMAP (4-dimethylaminopyridine) to activate the carbamate formation.

- Stirring at 0–25°C for 12–24 hours under inert atmosphere.

- Purifying via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Note: Control moisture to avoid Boc-group hydrolysis.

Q. How is the compound characterized, and what analytical methods are critical for confirming its purity?

- NMR Spectroscopy : ¹H and ¹³C NMR verify the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl).

- IR Spectroscopy : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and nitro group (~1520 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns for fluorine (M⁺ + 19 for CF₃).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Storage : Stable at room temperature in airtight, light-protected containers. Avoid prolonged exposure to moisture or acidic/basic environments to prevent Boc-group cleavage.

- Decomposition Risks : Thermal degradation above 100°C may release toxic nitro and trifluoromethyl byproducts. Monitor for discoloration or precipitate formation .

Advanced Research Questions

Q. How do electron-withdrawing groups (nitro and trifluoromethyl) influence the reactivity of the carbamate in nucleophilic substitution or coupling reactions?

- Nitro Group : Enhances electrophilicity of the aromatic ring, facilitating SNAr reactions but may deactivate adjacent positions for further functionalization.

- Trifluoromethyl Group : Steric and electronic effects reduce ring reactivity in some contexts but improve stability against oxidation.

Example: Suzuki-Miyaura coupling requires careful optimization of palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to balance reactivity and selectivity .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural analysis?

- Case Study : Unanticipated splitting in ¹H NMR may arise from restricted rotation of the carbamate group or intermolecular interactions.

- Resolution : Use variable-temperature NMR to observe coalescence effects or employ 2D techniques (COSY, NOESY) to confirm spatial proximity of protons .

Q. What experimental design strategies are recommended for optimizing yield in multi-step syntheses involving this compound?

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, stoichiometry, solvent polarity). For example, a 3² factorial design can identify optimal Boc protection conditions.

- Flow Chemistry : Continuous-flow systems improve heat/mass transfer for exothermic reactions (e.g., nitro-group reductions), reducing side-product formation .

Q. How does this compound perform as a protecting group in peptide synthesis compared to other Boc derivatives?

- Advantages : Enhanced steric shielding from the trifluoromethyl group improves resistance to acidic cleavage.

- Limitations : May reduce solubility in polar solvents, complicating solid-phase peptide synthesis.

- Methodology : Compare deprotection rates using TFA (trifluoroacetic acid) in DCM; monitor by LC-MS .

Q. What computational methods are used to predict regioselectivity in reactions involving the nitro-substituted aromatic ring?

Q. How can researchers address discrepancies in reported toxicity or environmental impact data for this compound?

- Data Gaps : Many safety data sheets lack ecotoxicological details (e.g., LC50 for aquatic organisms).

- Mitigation : Follow ALARA (As Low As Reasonably Achievable) principles: use fume hoods, minimize waste, and consult analogous compounds (e.g., tert-butyl nitrobenzene carbamates) for hazard modeling .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.